(2R,3R)-2-amino-3-methoxybutanoic acid

Description

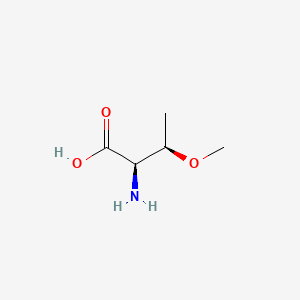

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-amino-3-methoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWLJLGIAUCCL-QWWZWVQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672071 |

Source

|

| Record name | O-Methyl-D-allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104195-79-1 |

Source

|

| Record name | O-Methyl-D-allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (2R,3R)-2-amino-3-methoxybutanoic Acid

Abstract

The definitive assignment of a molecule's constitution, and particularly its absolute stereochemistry, is a cornerstone of chemical research and development. This is especially critical in the pharmaceutical and life sciences, where subtle stereochemical differences can lead to profound variations in biological activity. This technical guide provides a comprehensive, in-depth walkthrough of the methodologies and logical framework required for the complete structure elucidation of (2R,3R)-2-amino-3-methoxybutanoic acid, a non-proteinogenic amino acid. By integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques, we first establish the compound's molecular formula and atomic connectivity. Subsequently, this guide details the critical application of chiral derivatizing agents and chiroptical spectroscopy to unambiguously determine the absolute configuration at both the C2 and C3 stereocenters. Each section is designed to not only present the experimental protocols but also to articulate the scientific rationale behind the choice of each technique, providing researchers, scientists, and drug development professionals with a robust, field-proven framework for stereochemical analysis.

Introduction: The Imperative of Unambiguous Stereochemical Assignment

(2R,3R)-2-amino-3-methoxybutanoic acid is a derivative of the essential amino acid threonine, featuring a methoxy group at the C3 position. Such modifications to natural amino acids are of significant interest in medicinal chemistry for the synthesis of novel peptides and small molecule therapeutics with tailored properties. The presence of two adjacent stereocenters (at C2 and C3) gives rise to four possible stereoisomers. The precise (2R,3R) configuration dictates the three-dimensional arrangement of its functional groups, which in turn governs its interactions with chiral biological targets like enzymes and receptors. An erroneous stereochemical assignment can lead to wasted resources and, more critically, misinterpretation of structure-activity relationships (SAR).

This guide systematically deconstructs the process of structure elucidation into two primary phases:

-

Phase 1: Constitutional Analysis. Determining the molecular formula and the sequence of atom and bond connectivity.

-

Phase 2: Configurational Analysis. Determining the absolute three-dimensional arrangement of atoms at the chiral centers.

The workflow presented herein is a self-validating system, where data from orthogonal techniques are correlated to build a cohesive and irrefutable structural assignment.

Phase 1: Constitutional Analysis - Piecing Together the Molecular Framework

The initial objective is to confirm the molecular formula and the basic "wiring diagram" of the molecule. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the definitive technique for determining a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), it is possible to calculate a unique molecular formula. This is the foundational piece of data upon which all subsequent analysis is built.

Expected Data: The molecular formula for 2-amino-3-methoxybutanoic acid is C5H11NO3.[1][2] The expected monoisotopic mass is 133.0739 g/mol .[1][2]

Protocol 1: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate cluster) to ensure high mass accuracy.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]+ is expected to be the base peak.

-

Data Analysis: Determine the exact mass of the [M+H]+ ion and use the instrument's software to calculate the most probable elemental composition, comparing the measured mass to the theoretical mass.

| Parameter | Expected Value |

| Molecular Formula | C5H11NO3 |

| Theoretical Mass | 133.07389 Da |

| Ionization Mode | ESI Positive |

| Observed Ion | [M+H]+ |

| Expected m/z | 134.08117 |

Table 1: Expected HRMS Data for (2R,3R)-2-amino-3-methoxybutanoic acid.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds (e.g., C=O, N-H, O-H). This provides a qualitative fingerprint of the molecule's chemical makeup.

Expected Data: For an amino acid, characteristic stretches for the amine (N-H), carboxylic acid (O-H and C=O), and C-H bonds are expected. The presence of the ether is confirmed by a C-O stretch.[3]

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 |

| Amine / Ammonium | N-H stretch | 3200 - 3000 |

| Alkyl | C-H stretch | 2950 - 2850 |

| Carbonyl | C=O stretch | 1725 - 1700 |

| Amine / Ammonium | N-H bend | 1640 - 1550 |

| Ether | C-O stretch | 1150 - 1085 |

Table 2: Key IR Absorption Bands for Functional Group Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise connectivity of a molecule. Through a suite of 1D and 2D experiments, it is possible to map out the entire carbon-hydrogen framework and establish neighbor relationships between atoms.

Expected Data: The ¹H NMR spectrum will show distinct signals for each unique proton environment, and their splitting patterns (multiplicity) will reveal adjacent protons. The ¹³C NMR spectrum will show a signal for each unique carbon atom. 2D experiments like COSY and HSQC will correlate connected protons and directly attached carbons, respectively, while HMBC will reveal longer-range (2-3 bond) C-H correlations.[4][5]

Protocol 3: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of a reference standard like DSS or TMS.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

-

¹³C NMR Acquisition: Acquire a broadband-decoupled 1D carbon spectrum.

-

2D COSY Acquisition: Acquire a Correlation Spectroscopy spectrum to identify proton-proton spin systems.

-

2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate each proton with its directly attached carbon.

-

2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation spectrum to establish long-range connectivity between protons and carbons.

-

Data Interpretation: Integrate the signals and analyze the chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure.

| Position | ¹H Chemical Shift (ppm, predicted) | Multiplicity | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations |

| C1 (COOH) | - | - | ~175 | H2, H3 |

| C2 (CH-N) | ~3.8 | d | ~60 | H3, H4 |

| C3 (CH-O) | ~4.0 | dq | ~78 | H2, H4, H5 |

| C4 (CH₃) | ~1.2 | d | ~18 | H3 |

| C5 (O-CH₃) | ~3.3 | s | ~58 | H3 |

Table 3: Predicted NMR Data and Key Connectivity Correlations.

Caption: Workflow for determining molecular constitution.

Phase 2: Configurational Analysis - Defining 3D Space

With the connectivity established, the next critical step is to determine the absolute configuration (R/S) at the C2 and C3 stereocenters. This requires chiral-sensitive techniques.

Chiral Derivatization Coupled with NMR: The Mosher's Method Analogy

Causality: NMR spectroscopy in a standard achiral solvent cannot distinguish between enantiomers.[6] To resolve this, the analyte is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[7] These diastereomers have different physical properties and, crucially, distinct NMR spectra.[7][8] By analyzing the chemical shift differences (Δδ) between the two diastereomeric products, the absolute configuration of the original stereocenter can be determined. Mosher's acid (MTPA) is a classic CDA for alcohols and amines.[9][10]

For our amino acid, the primary amine at C2 is the ideal site for derivatization. We will form amides using both (R)- and (S)-MTPA chloride.

Protocol 4: Mosher's Amide Analysis for C2 Configuration

-

Reaction Setup: Divide the amino acid sample into two dry NMR tubes.

-

Amide Formation (Tube 1): To the first tube, add anhydrous deuterated solvent (e.g., CDCl₃ or pyridine-d₅) and a slight molar excess of (R)-MTPA chloride.[7]

-

Amide Formation (Tube 2): To the second tube, add the same solvent and a slight molar excess of (S)-MTPA chloride.

-

Reaction Monitoring: Allow the reactions to proceed to completion (typically 1-4 hours at room temperature).[7]

-

NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

-

Data Analysis:

-

Carefully assign the proton signals for each diastereomer, focusing on the protons near the newly formed chiral amide center (i.e., H3 and the C4 methyl protons).

-

Calculate the chemical shift difference for each assigned proton: Δδ = δS - δR.

-

Apply the Mosher model: Protons that lie on the same side as the phenyl group of the MTPA reagent in the extended conformation will be shielded (positive Δδ), while those on the methoxy/CF₃ side will be deshielded (negative Δδ). This pattern allows for the assignment of the C2 configuration.

-

Caption: Logic flow for Mosher's method.

Chiral HPLC with Derivatization: Marfey's Method

Causality: Marfey's method is another powerful technique for determining the absolute configuration of amino acids.[11] It involves derivatizing the primary amine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA).[11][12] The resulting diastereomers are then separated by reverse-phase HPLC.[12] By comparing the retention time of the unknown's derivative to that of authentic D- and L-amino acid standards derivatized with the same L-FDAA, the configuration can be assigned. Typically, L-amino acid derivatives elute earlier than D-amino acid derivatives.

Trustworthiness: This method is self-validating because it relies on direct comparison to known standards under identical chromatographic conditions. The commercial availability of both L- and D-FDAA adds another layer of confirmation.[11]

Protocol 5: Marfey's Method for Amino Acid Configuration

-

Standard Preparation: Prepare solutions of authentic standards of (2R,3R)- and (2S,3R)-2-amino-3-methoxybutanoic acid.

-

Derivatization:

-

To separate vials containing the unknown sample and each standard, add a 1 M NaHCO₃ solution.

-

Add a solution of L-FDAA in acetone to each vial.

-

Heat the mixtures at ~40°C for 1 hour.

-

Cool the reactions and neutralize with 2 M HCl.

-

-

HPLC Analysis:

-

Analyze each sample by reverse-phase HPLC (e.g., using a C18 or C3 column) with UV detection at 340 nm.[11]

-

Use a standard gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

-

-

Data Analysis: Compare the retention time of the derivatized unknown sample to the retention times of the derivatized (2R,3R) and (2S,3R) standards. A match in retention time confirms the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

Causality: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution.[13] While experimental determination provides a unique spectrum, the true power of VCD lies in its synergy with computational chemistry. By calculating the theoretical VCD spectrum for a proposed structure (e.g., the (2R,3R) isomer) using Density Functional Theory (DFT), and comparing it to the experimental spectrum, a direct and unambiguous assignment of the absolute configuration can be made.[3][14]

Authoritative Grounding: This technique is particularly powerful as it provides structural information without the need for crystallization (like X-ray crystallography) or derivatization, thus analyzing the molecule in its native state.

Protocol 6: VCD Spectroscopy and Computational Analysis

-

Experimental Spectrum Acquisition:

-

Dissolve the sample in a suitable solvent (one with minimal IR absorbance in the regions of interest, e.g., CDCl₃ or D₂O).

-

Acquire the VCD and IR spectra using a dedicated VCD spectrometer.

-

-

Computational Spectrum Calculation:

-

Using quantum chemistry software (e.g., Gaussian), build a model of the (2R,3R)-2-amino-3-methoxybutanoic acid structure.

-

Perform a geometry optimization and frequency calculation using an appropriate level of theory (e.g., B3LYP/6-31G(d)).

-

The output will include the calculated IR and VCD spectra for the proposed (2R,3R) enantiomer.

-

-

Spectral Comparison:

-

Overlay the experimental VCD spectrum with the computationally predicted spectrum.

-

A strong correlation (i.e., matching signs and relative intensities of the major bands) between the experimental and calculated spectra for the (2R,3R) isomer confirms its absolute configuration. An inverse correlation would indicate the (2S,3S) isomer.

-

Summary and Conclusion

The structure elucidation of a chiral molecule like (2R,3R)-2-amino-3-methoxybutanoic acid is a systematic process of evidence accumulation. The logical progression is paramount: first, establish the molecular formula and connectivity using achiral techniques (HRMS, IR, NMR), then employ a suite of chiral-sensitive methods to determine the absolute configuration.

The combination of chiral derivatization (Mosher's and Marfey's methods) and chiroptical spectroscopy (VCD) provides a powerful, multi-pronged approach to stereochemical assignment. The derivatization methods offer confirmation through direct comparison to standards or established empirical models, while VCD provides a direct, non-invasive correlation between the experimental measurement and a computationally predicted structure. By following the integrated workflow described in this guide, researchers can achieve an unambiguous and fully validated structural assignment, ensuring the scientific integrity of their work in drug discovery and chemical development.

References

-

Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. The Journal of Organic Chemistry - ACS Publications. [Link]

-

C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. [Link]

-

Vibrational Circular Dichroism of Matrix-Assisted Amino Acid Films in the Mid-Infrared Region. Optica Publishing Group. [Link]

-

How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

-

A study of aliphatic amino acids using simulated vibrational circular dichroism and Raman optical activity spectra. arXiv. [Link]

-

Determination of amino acid enantiopurity and absolute configuration: synergism between configurationally labile metal-based receptors and dynamic covalent interactions. PubMed. [Link]

-

C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. PubMed. [Link]

-

Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. ResearchGate. [Link]

-

Vibrational circular dichroism. Wikipedia. [Link]

-

Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]

-

Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. [Link]

-

Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Springer Nature Experiments. [Link]

-

Amino Acid Configuration and Structure – MCAT Biochemistry. MedSchoolCoach. [Link]

-

Vibrational circular dichroism in amino acids and peptides. 8. A chirality rule for methine C*.alpha.-H stretching modes. Journal of the American Chemical Society - ACS Publications. [Link]

-

Marfey's reagent for chiral amino acid analysis: a review. PubMed. [Link]

-

Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education - ACS Publications. [Link]

-

Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. [Link]

-

A simple method for determining the absolute configuration of a-amino acids. ScienceDirect. [Link]

-

D and L Configurations| Sugars & Amino Acids. Allen. [Link]

-

2-Amino-3-methoxybutanoic acid. PubChem - NIH. [Link]

-

(2S,3S)-2-Amino-3-methoxybutanoic acid. PubChem. [Link]

-

(2S,3R)-2-amino-3-hydroxybutanoic acid;(2S,3R)-2-amino-3-methoxybutanoic acid. PubChem - NIH. [Link]

-

BMRB entry bmse000049 - L-Threonine. Biological Magnetic Resonance Bank. [Link]

-

CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ScienceDirect. [Link]

-

(2S,3R)-2-Amino-3-methoxybutanoic acid, (2S,3R)-2-Amino-3-methoxybutyric acid. ChemBK. [Link]

-

Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. PMC - NIH. [Link]

-

400.1 MHz H-NMR spectra of threonine Schiff base in DMSO-d 6. ResearchGate. [Link]

-

Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library. [Link]

-

Differential Mobility-Mass Spectrometry Double Spike Isotope Dilution Study of Release of β-Methylaminoalanine and Proteinogenic Amino Acids during Biological Sample Hydrolysis. PMC. [Link]

-

x Ray crystallography. PMC - NIH. [Link]

-

Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University. [Link]

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

-

Differential Mobility-Mass Spectrometry Double Spike Isotope Dilution Study of Release of β-Methylaminoalanine and Proteinogenic Amino Acids during Biological Sample Hydrolysis. PubMed. [Link]

-

(PDF) Differential Mobility-Mass Spectrometry Double Spike Isotope Dilution Study of Release of β-Methylaminoalanine and Proteinogenic Amino Acids during Biological Sample Hydrolysis. ResearchGate. [Link]

-

Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. Royal Society of Chemistry. [Link]

-

Identification of amino acid sequence by X-ray crystallography. Biblioteka Nauki. [Link]

-

X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. Journal of the American Chemical Society. [Link]

-

"X-RAY CRYSTALLOGRAPHY: A TOOL FOR UNDERSTANDING PROTEIN FUNCTION AND D". VCU Scholars Compass. [Link]

-

X-ray Protein Crystallography. Physics LibreTexts. [Link]

Sources

- 1. 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,3S)-2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 151207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bmse000049 L-Threonine at BMRB [bmrb.io]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. matilda.science [matilda.science]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 14. arxiv.org [arxiv.org]

Technical Whitepaper: (2R,3R)-2-Amino-3-methoxybutanoic Acid (CAS 104195-79-1) as a Mechanistic Probe in Non-Heme Iron Oxidase Catalysis

Executive Summary & Strategic Context

In the field of enzymology and rational drug design, unnatural amino acids serve as precise molecular scalpels, allowing researchers to dissect the spatial and electronic limits of enzyme active sites. (2R,3R)-2-amino-3-methoxybutanoic acid (CAS 104195-79-1), commonly known as O-methyl-D-allo-threonine , is a highly specialized non-natural amino acid.

As a Senior Application Scientist, I frequently utilize this compound not as a bulk reagent, but as a stereochemical probe. Its most authoritative application is in the study of Isopenicillin N Synthase (IPNS) , a non-heme iron(II)-dependent oxidase responsible for the oxidative bicyclization of the tripeptide δ -(L- α -aminoadipoyl)-L-cysteinyl-D-valine (ACV) into isopenicillin N—the foundational step in β -lactam antibiotic biosynthesis[1]. By substituting the natural D-valine residue with O-methyl-D-allo-threonine, researchers can map the exact trajectory of molecular oxygen binding and elucidate the causality behind dead-end enzyme inhibition[1].

Physicochemical and Structural Parameters

Before deploying this compound in peptide synthesis or enzymatic assays, it is critical to verify its structural integrity. The epimeric purity is paramount; even trace contamination with the (2R,3S) diastereomer will confound crystallographic and kinetic data.

Table 1: Core Physicochemical Properties of CAS 104195-79-1

| Property | Specification / Value |

| Chemical Name | (2R,3R)-2-amino-3-methoxybutanoic acid |

| Common Synonyms | O-methyl-D-allo-threonine; D-allo-O-methylthreonine |

| CAS Number | 104195-79-1 |

| Molecular Formula | C5H11NO3 |

| Molecular Weight | 133.15 g/mol |

| Stereochemistry | (2R, 3R) |

| Physical Form | White to Yellow Solid |

Mechanistic Causality in IPNS Catalysis

To understand the value of O-methyl-D-allo-threonine, we must examine the causality of the IPNS active site. IPNS utilizes a mononuclear Fe(II) center to reduce molecular oxygen ( O2 ) to water while stripping four electrons from the ACV substrate to form the β -lactam and thiazolidine rings.

When we synthesize substrate analogues replacing D-valine with ethereal amino acids, the stereochemistry at the β -carbon dictates the fate of the enzyme complex:

-

The Active Epimer (ACmaT): When (2R,3R)-2-amino-3-methoxybutanoic acid is incorporated to form the tripeptide ACmaT, the enzyme successfully turns the substrate over into a bioactive penam product[1]. The (3R) stereochemistry directs the bulky methyl ether group away from the iron center's open coordination site, allowing O2 to bind and initiate the radical-mediated cyclization.

-

The Dead-End Epimer (ACmT): If the (2R,3S) epimer (O-methyl-D-threonine) is used, the resulting ACmT tripeptide acts as a dead-end inhibitor[1]. Crystallographic data reveals the causality: the ether oxygen of the (3S) epimer forms a strong hydrogen bond with an adventitious water molecule. This water molecule binds directly to the Fe(II) center, sterically occluding the exact pocket required for O2 binding[1][2].

Table 2: Comparative Crystallographic Outcomes in IPNS Substrate Analogues

| Tripeptide Complex | Valine Substitute | Turnover Status | O2 Binding Site Status | PDB ID |

| IPNS:Fe(II):ACV | None (Natural D-Val) | Active (Forms IPN) | Accessible to O2 | Various |

| IPNS:Fe(II):ACmaT | O-methyl-D-allo-threonine | Active (Forms Penam) | Accessible to O2 | N/A |

| IPNS:Fe(II):ACmT | O-methyl-D-threonine | Inactive (Dead-end) | Blocked by Fe-bound H2O | 3ZOI[2] |

Self-Validating Experimental Protocols

The following workflows detail how to deploy (2R,3R)-2-amino-3-methoxybutanoic acid in enzymatic studies. Every step includes built-in causality and self-validation to ensure data trustworthiness.

Protocol A: Synthesis and Validation of the ACmaT Tripeptide Probe

Causality: Standard Solid-Phase Peptide Synthesis (SPPS) is used, but the coupling of the unnatural amino acid requires extended times due to steric hindrance at the β -carbon.

-

Coupling: Utilize Fmoc-protected (2R,3R)-2-amino-3-methoxybutanoic acid. Couple to the resin-bound L-cysteine using HATU/DIPEA in DMF for 4 hours to ensure complete conversion.

-

Cleavage: Cleave the tripeptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail.

-

Validation System: Purify via preparative RP-HPLC. You must validate the exact mass via High-Resolution Mass Spectrometry (HRMS). The presence of the correct mass confirms successful coupling, while chiral HPLC against an ACmT standard validates that no epimerization occurred during synthesis.

Protocol B: Anaerobic Reconstitution and IPNS Activity Assay

Causality: IPNS is highly susceptible to uncoupled turnover. If the apo-enzyme and Fe(II) are mixed in the presence of ambient oxygen without the substrate, the Fe(II) irreversibly oxidizes to Fe(III), killing the enzyme. Therefore, strict anaerobic conditions are non-negotiable.

-

Degassing: Purge all Tris-HCl buffers (50 mM, pH 7.5) with argon for 45 minutes prior to transfer into an anaerobic glovebox.

-

Reconstitution: Inside the glovebox, incubate Apo-IPNS (1 mM) with FeSO4 (0.9 mM) and the synthesized ACmaT substrate (2 mM) for 15 minutes to form the IPNS:Fe(II):ACmaT complex.

-

Oxygenation (The Trigger): Remove the sealed reaction vial from the glovebox and inject O2 -saturated buffer to initiate turnover.

-

Validation System: Run three parallel reactions:

-

Positive Control: Natural LLD-ACV (Expected result: -4 Da mass shift via MALDI-TOF MS, confirming enzyme viability).

-

Negative Control: ACmT tripeptide (Expected result: No mass shift, confirming the dead-end inhibition).

-

Test Sample: ACmaT tripeptide (Expected result: -4 Da mass shift, confirming penam formation).

-

Pathway Visualization

The following diagram maps the divergent logical pathways of the IPNS enzyme when challenged with the natural substrate versus the epimeric O-methyl-threonine analogues.

Caption: Divergent catalytic outcomes of IPNS based on the stereochemistry of the ethereal substrate analogue.

References

- Sigma-Aldrich Product Specifications Title: O-METHYL-D-ALLOTHREONINE | 104195-79-1 Source: Sigma-Aldrich URL

- RCSB Protein Data Bank (PDB: 3ZOI)

- Title: The crystal structure of an isopenicillin N synthase complex with an ethereal substrate analogue reveals water in the oxygen binding site (Clifton IJ, et al., FEBS Lett. 2013)

Sources

(2R,3R)-2-Amino-3-methoxybutanoic Acid: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Foreword

(2R,3R)-2-amino-3-methoxybutanoic acid, a methylated derivative of the non-proteinogenic amino acid D-allo-threonine, represents a unique chemical entity with underexplored potential in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive literature review, synthesizing the available information on its stereochemistry, synthesis, and potential biological significance. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical insights into this intriguing molecule. Given the limited direct research on this specific stereoisomer, this guide also draws upon established principles and data from closely related threonine derivatives to provide a logical framework for future investigation.

Introduction to (2R,3R)-2-amino-3-methoxybutanoic Acid: Understanding the Stereochemistry

(2R,3R)-2-amino-3-methoxybutanoic acid is a derivative of threonine, an essential amino acid notable for possessing two chiral centers at the α-carbon (C2) and the β-carbon (C3). This results in four possible stereoisomers: (2S,3R)-L-threonine (the naturally occurring form), (2R,3S)-D-threonine, (2S,3S)-L-allo-threonine, and (2R,3R)-D-allo-threonine.[1][2][3] The subject of this guide, with the (2R,3R) configuration, is the O-methylated form of D-allo-threonine.

The precise spatial arrangement of the amino, hydroxyl (and subsequently methoxy), and methyl groups is critical, as it dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. The "magic methyl" effect in medicinal chemistry highlights how the addition of a methyl group can profoundly alter a molecule's pharmacodynamic and pharmacokinetic properties, including potency, solubility, and metabolic stability.[4] Therefore, the stereospecific synthesis and investigation of (2R,3R)-2-amino-3-methoxybutanoic acid are of significant interest.

Stereoselective Synthesis Strategies

The synthesis of the specific (2R,3R) stereoisomer of 2-amino-3-methoxybutanoic acid necessitates a high degree of stereocontrol. While a definitive, optimized protocol for this exact molecule is not extensively documented in publicly available literature, established methods for the synthesis of threonine derivatives and stereoselective O-methylation provide a strong foundation for its preparation. A plausible synthetic strategy involves the stereoselective synthesis of the D-allo-threonine backbone followed by a protected O-methylation.

Synthesis of the D-allo-Threonine Precursor

A common approach to obtaining the allo diastereomer is through the inversion of the stereochemistry at the β-carbon of the more common threonine isomer. One such method involves the protection of the amino and carboxyl groups of D-threonine, followed by oxidation of the β-hydroxyl group to a ketone and subsequent diastereoselective reduction to yield the allo configuration.[5]

O-Methylation of the Hydroxyl Group

Once the (2R,3R)-threonine backbone is synthesized and appropriately protected, the β-hydroxyl group can be methylated. A variety of methylating agents can be employed, with the choice depending on the protecting groups present and the desired reaction conditions. A novel and sustainable approach involves the use of dimethyl carbonate (DMC) with an acid catalyst, which has been shown to be effective for the O-methylation of amino acids without racemization.[6]

Proposed Experimental Workflow

The following is a proposed, logical workflow for the synthesis of (2R,3R)-2-amino-3-methoxybutanoic acid, based on established chemical principles. This protocol should be considered a starting point for optimization by researchers.

Step 1: Protection of D-Threonine

-

Objective: To protect the amino and carboxyl groups of (2R,3S)-D-threonine to prevent side reactions in subsequent steps.

-

Procedure:

-

Suspend (2R,3S)-D-threonine in a suitable solvent (e.g., methanol).

-

Protect the amino group with a suitable protecting group, for example, by reacting with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to form Boc-D-threonine.

-

Protect the carboxyl group as a methyl ester by reacting with a methylating agent such as diazomethane or by using Fischer esterification.

-

Step 2: Mitsunobu Inversion of the β-Hydroxyl Group

-

Objective: To invert the stereochemistry at the C3 position to obtain the (2R,3R) allo configuration.

-

Procedure:

-

Dissolve the protected D-threonine in an anhydrous solvent like THF.

-

Add triphenylphosphine (PPh₃) and a carboxylic acid (e.g., benzoic acid).

-

Cool the mixture to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Hydrolyze the resulting ester to regenerate the hydroxyl group, now in the inverted configuration.

-

Step 3: O-Methylation

-

Objective: To methylate the free β-hydroxyl group.

-

Procedure:

-

Dissolve the protected D-allo-threonine derivative in a suitable solvent.

-

Add a methylating agent. For a green chemistry approach, dimethyl carbonate (DMC) can be used in the presence of an acid catalyst.[6] Alternatively, a stronger methylating agent like methyl iodide in the presence of a base (e.g., sodium hydride) can be used, although this requires anhydrous conditions.

-

Monitor the reaction for completion by TLC or LC-MS.

-

Step 4: Deprotection

-

Objective: To remove the protecting groups from the amino and carboxyl functions.

-

Procedure:

-

The choice of deprotection method depends on the protecting groups used. For Boc and methyl ester protection, a two-step process is typically required.

-

Hydrolyze the methyl ester using a base such as lithium hydroxide (LiOH).

-

Remove the Boc group using a strong acid, such as trifluoroacetic acid (TFA).

-

Purify the final product, (2R,3R)-2-amino-3-methoxybutanoic acid, using techniques such as ion-exchange chromatography or recrystallization.

-

Potential Biological Activity and Applications in Drug Development

Direct studies on the biological activity of (2R,3R)-2-amino-3-methoxybutanoic acid are scarce. However, by examining the roles of threonine derivatives and methylated amino acids in biological systems, we can infer its potential applications.

Role as a Non-Proteinogenic Amino Acid in Peptidomimetics

The incorporation of unnatural amino acids into peptides is a common strategy in drug discovery to enhance their therapeutic properties.[7] O-methylation of the threonine side chain can:

-

Increase Lipophilicity: The methyl group can enhance the peptide's ability to cross cell membranes.

-

Improve Proteolytic Stability: The modification can hinder the recognition and cleavage of the peptide by proteases, thereby increasing its in vivo half-life.[]

-

Induce Specific Conformations: The steric bulk of the methoxy group can influence the peptide's secondary structure, potentially leading to a more favorable binding conformation with its target.

Potential as an Enzyme Inhibitor or Modulator

Threonine and its analogs are involved in various metabolic pathways and can act as precursors for the synthesis of other bioactive molecules.[][10] The (2R,3R)-2-amino-3-methoxybutanoic acid could potentially act as an inhibitor or modulator of enzymes that recognize threonine or other structurally similar amino acids. For instance, threonine analogs have been explored in the development of enzyme inhibitors.[]

Inferred Applications from Structurally Similar Compounds

Derivatives of threonine are being investigated for a variety of therapeutic applications. For example, threonine analogs are being explored in the development of antiviral drugs.[] Furthermore, the core structure of 2-amino-3-hydroxybutanoic acid is a component of several natural products with potent biological activities, including antifungal and anticancer properties.[11]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of 2-amino-3-methoxybutanoic acid. It is important to note that much of the available data does not differentiate between the various stereoisomers.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₃ | [12] |

| Molecular Weight | 133.15 g/mol | [12] |

| IUPAC Name | (2R,3R)-2-amino-3-methoxybutanoic acid | N/A |

| PubChem CID | 222906 (for the generic compound) | [12] |

Predicted Spectroscopic Features

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the two methyl groups (one on the methoxy group and one on the butanoic acid backbone), the α-proton, and the β-proton. The chemical shifts and coupling constants of the α- and β-protons will be indicative of the anti relationship between the amino and methoxy groups.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the carboxyl carbon, the α-carbon, the β-carbon, the β-methyl carbon, and the methoxy carbon.

-

FTIR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, N-H stretching and bending of the amine, C-H stretches of the methyl and methine groups, and the C=O stretch of the carboxylic acid.

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 133, along with characteristic fragmentation patterns resulting from the loss of the carboxyl group, the methoxy group, and other fragments. PubChem lists a GC-MS fragmentation pattern for the generic compound with major peaks at m/z 88, 87, 147, 131, and 89.[12]

Conclusion and Future Directions

(2R,3R)-2-amino-3-methoxybutanoic acid is a non-proteinogenic amino acid with significant, yet largely unexplored, potential in drug discovery and medicinal chemistry. Its unique stereochemistry and the presence of a methoxy group suggest that it could be a valuable building block for creating novel peptidomimetics with enhanced stability and cell permeability.

Future research should focus on:

-

Development of robust and stereoselective synthetic routes to produce the pure (2R,3R) isomer in sufficient quantities for biological evaluation.

-

Comprehensive biological screening to identify its potential targets and therapeutic applications.

-

Detailed spectroscopic characterization of the purified (2R,3R) isomer to provide a reference for future studies.

This technical guide serves as a starting point for researchers interested in this promising molecule. By building upon the foundational knowledge presented here, the scientific community can begin to unlock the full potential of (2R,3R)-2-amino-3-methoxybutanoic acid.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 222906, 2-Amino-3-methoxybutanoic acid. [Link]

-

Xiao, N., et al. (2007). Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis. Biopolymers, 88(6), 781-96. [Link]

-

Gogoi, K., et al. (2011). Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. Journal of the American Chemical Society, 133(49), 19782–19785. [Link]

-

Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(12), 2035-2079. [Link]

-

de Assis, F. F., et al. (2021). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 121(23), 14697–14753. [Link]

-

Xiao, N., et al. (2007). Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis. R Discovery. [Link]

-

Selva, M., et al. (2017). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry, 19(24), 5871-5879. [Link]

-

Finot, P. A., et al. (1978). Bioavailability of acetylated derivatives of methionine, threonine, and lysine. Annals of Nutrition and Metabolism, 22(3), 175-83. [Link]

-

ResearchGate. (A) 1H NMR spectrum with vertical scale adjusted to fit entire methyl doublet... [Link]

-

Sherman, D. H., et al. (2019). l-Threonine transaldolase activity is enabled by a persistent catalytic intermediate. Nature Chemical Biology, 15(11), 1045–1052. [Link]

-

Wikipedia. Threonine. [Link]

-

Lin, Y., et al. (2018). Incorporating 17O isotopes onto amino acid sidechains: a convenient synthesis of [3-17O]-l-serine and [3-17O]-l-threonine and their 17O NMR characterization. Canadian Journal of Chemistry, 96(11), 996-1002. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of (2R,3S)- or (2S,3R)-2Amino3-trifluoromethyl-3- hydroxyalkanoic Acid Derivatives (Threonine and alloThreonine Analogues) from Enantiopure 4,4,4-Trifluoro-3-hydroxybutanoic Acid. [Link]

-

Gardner, K. H., et al. (2011). Specific labeling of threonine methyl groups for NMR studies of protein-nucleic acid complexes. Journal of Biomolecular NMR, 51(4), 435-442. [Link]

-

Arnold, L. D., et al. (2025). Threonine aldolase-catalyzed stereoselective radical α-alkylation of amino acids. Methods in Enzymology, 721, 147-167. [Link]

-

ChemBK. 2-Amino-3-methoxybutanoic acid, (2S,3R)-2-Amino-3-methoxybutyric acid. [Link]

-

Pearson+. Threonine, an amino acid, has four stereoisomers. The stereoisome... [Link]

-

Illinois Experts. Efficient synthesis of (2R,3S)-2-amino-3-(benzyloxy)-4,4,4- trifluorobutanoic acid (4,4,4-trifluoro-OBn-d-allothreonine). [Link]

-

de Assis, F. F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]

-

Vaia. Problem 63 Threonine is a naturally occurri... [Link]

-

Homework.Study.com. How many stereoisomers are possible for threonine?. [Link]

-

The University of Queensland. Stereoselective Synthesis of Allo-Threonine and Beta-H-2-Allo-Threonine From Threonine. [Link]

-

Jung, M. E., et al. (2005). Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases. Bioorganic & Medicinal Chemistry Letters, 15(22), 5076-9. [Link]

-

ResearchGate. Stereoselective synthesis of (2 R,3 R) and (2 R,3 S)-3-hydroxyleucines. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vaia.com [vaia.com]

- 3. homework.study.com [homework.study.com]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 11. l-Threonine transaldolase activity is enabled by a persistent catalytic intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization and Analytical Workflows for (2R,3R)-2-Amino-3-methoxybutanoic Acid

Executive Summary

(2R,3R)-2-amino-3-methoxybutanoic acid, structurally known as D-allo-O-methylthreonine, is a highly specialized non-proteinogenic amino acid. In modern drug development and natural product synthesis, this molecule frequently serves as a critical structural motif. It is natively incorporated into several potent bioactive compounds, including the Gq-protein inhibitor FR900359[1] and the HIV-1 entry inhibitor Mutremdamide A[2].

For analytical scientists and synthetic chemists, confirming the absolute and relative stereochemistry of this building block is a non-negotiable quality control step. The spatial orientation of the C3-methoxy group relative to the C2-amino group directly dictates the conformational landscape, proteolytic stability, and target-binding efficacy of the resulting peptidomimetics. This guide provides an authoritative, data-driven framework for the spectroscopic validation of (2R,3R)-2-amino-3-methoxybutanoic acid.

Stereochemical & Structural Profiling

The molecule possesses two contiguous stereocenters at the α (C2) and β (C3) positions. The (2R,3R) absolute configuration designates it as the allo diastereomer.

Understanding the conformational dynamics of this molecule is the foundation of its spectroscopic analysis. The steric bulk of the C3-methoxy group, combined with the C2-amino and C1-carboxylate groups, restricts free rotation around the C2-C3 bond. To minimize steric repulsion and electrostatic clashes, the allo isomer predominantly adopts a conformation where the α and β protons are forced into a gauche relationship (dihedral angle ≈60∘ ). This geometric reality is the primary causal factor behind its unique Nuclear Magnetic Resonance (NMR) signature, allowing it to be unambiguously distinguished from its threo counterpart.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The most definitive method for stereochemical assignment relies on 1 H NMR, specifically the vicinal scalar coupling ( 3JHα,Hβ ) between the C2 and C3 protons.

The Causality of J-Coupling: According to the Karplus equation, the gauche arrangement of the α and β protons in the allo configuration yields a relatively small coupling constant of <4 Hz[3]. Empirical data for (2R,3R)-2-amino-3-methoxybutanoic acid confirms a 3J value of exactly 3.6 Hz[4]. Conversely, the threo isomer minimizes steric strain by adopting an anti conformation (dihedral angle ≈180∘ ), which results in a significantly larger coupling constant (~7-9 Hz). This distinct divergence provides a self-validating metric for stereochemical purity.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3 / CD 3 OD) [4] | Position | Proton Type | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | | :--- | :--- | :--- | :--- | :--- | | 2 | α -CH (Amine) | 4.14 | Doublet (d) | 3.6 | | 3 | β -CH (Ether) | 3.81 | Quartet of doublets (qd) | 6.4, 3.6 | | 3-OMe | O-CH 3 | 3.41 | Singlet (s) | - | | 4 | γ -CH 3 | 1.25 | Doublet (d) | 6.4 |

Table 2: 13 C NMR Data Summary (Theoretical & Empirical Consensus) | Position | Carbon Type | Chemical Shift ( δ , ppm) | | :--- | :--- | :--- | | 1 | C=O (Carboxyl) | 172.5 - 174.5 | | 3 | β -CH (Ether) | 74.0 - 76.5 | | 3-OMe | O-CH 3 | 56.5 - 58.0 | | 2 | α -CH (Amine) | 55.0 - 57.5 | | 4 | γ -CH 3 | 15.5 - 18.0 |

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) in positive mode yields a robust protonated molecular ion. The fragmentation pattern is driven by the specific functional groups, primarily the liability of the ether linkage and the α -amine.

Table 3: LC-HRMS Fragmentation Pathways (ESI+) | Fragment Ion | m/z (Exact) | Origin / Cleavage Mechanism | | :--- | :--- | :--- | | [M+H]+ | 134.0812 | Intact protonated molecular ion. | | [M+H−NH3]+ | 117.0546 | Neutral loss of ammonia from the C2 position. | | [C3H7O]+ | 59.0491 | α -cleavage of the C2-C3 bond, yielding an oxonium ion ( [CH3−CH=O−CH3]+ ). |

Experimental Methodologies & Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to prevent analytical artifacts.

Protocol A: NMR Sample Preparation and Acquisition

-

Solvent Selection & Dissolution: Dissolve 5–10 mg of the analyte in 0.6 mL of Deuterated Methanol (CD 3 OD).

-

Causality: While CDCl 3 can be used for protected derivatives, the free amino acid exists as a highly polar zwitterion. CD 3 OD ensures complete dissolution, preventing line broadening caused by sample aggregation.

-

-

Internal Calibration: Utilize the residual solvent peak (CD 2 HOD at δ 3.31 ppm) for precise chemical shift calibration.

-

Causality: Exact calibration is required to differentiate the closely eluting α -proton and β -proton multiplets from the O-methyl singlet.

-

-

1D Acquisition: Acquire 1 H NMR at ≥ 400 MHz. Set the relaxation delay (D1) to at least 2.0 seconds.

-

Causality: A sufficient D1 ensures complete longitudinal relaxation of the γ -methyl protons, guaranteeing that integration ratios accurately reflect the 3:3:1:1 proton distribution.

-

-

2D Validation (COSY): Execute a 1 H- 1 H COSY experiment.

-

Causality: The COSY cross-peaks will unambiguously link the α -proton ( δ 4.14) to the β -proton ( δ 3.81), isolating this spin system and validating the 1D assignments against potential impurities.

-

Protocol B: LC-HRMS Purity and Mass Verification

-

Chromatographic Separation: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 1.7 μ m, 2.1 x 100 mm).

-

Causality: Standard C18 reversed-phase columns fail to retain small, highly polar aliphatic amino acids. HILIC provides orthogonal retention based on polarity, ensuring sharp peak shapes and avoiding ion suppression at the void volume.

-

-

Mobile Phase Configuration: Employ a gradient of Acetonitrile and Water, both doped with 0.1% Formic Acid.

-

Causality: Formic acid acts as an ion-pairing agent and a proton source, drastically enhancing the ionization efficiency for the [M+H]+ species in the ESI source.

-

-

Mass Analysis: Operate a Q-TOF or Orbitrap mass spectrometer in positive ESI mode, calibrated externally prior to the run to achieve <3 ppm mass accuracy.

Analytical Workflow Visualization

The following diagram maps the integrated, multi-modal spectroscopic workflow required to definitively confirm the structure and stereochemistry of the target compound.

Multi-modal spectroscopic workflow for (2R,3R)-2-amino-3-methoxybutanoic acid.

References

-

Reher, R. (2018). Ecological and Chemical Studies on the Gq-protein Inhibitor FR900359. University of Bonn. 1

-

Plaza, A., et al. (2010). Mutremdamide A and Koshikamides C–H, Peptide Inhibitors of HIV-1 Entry from Different Theonella Species. National Institutes of Health (NIH). 2

-

Shigemori, H., et al. (1998). Brasilicardin A. A Novel Tricyclic Metabolite with Potent Immunosuppressive Activity from Actinomycete Nocardia brasiliensis. American Chemical Society. 3

-

Ambeed Chemicals. (2023). 4144-02-9 | H-Thr(Me)-OH | Carboxylic Acids. Ambeed. 4

Sources

The Mechanism of Action of (2R,3R)-2-Amino-3-Methoxybutanoic Acid: Targeting the Amino Acid Transport System L in Immunosuppression

Executive Summary

The unnatural amino acid (2R,3R)-2-amino-3-methoxybutanoic acid (also known as O-methyl-D-allothreonine) represents a highly specialized chiral building block and the critical pharmacophore of Brasilicardin A (BraA) , a potent diterpene glycoside immunosuppressant isolated from the pathogenic actinomycete Nocardia brasiliensis [1, 2]. Unlike traditional clinical immunosuppressants (e.g., Cyclosporin A and Tacrolimus) that target intracellular calcineurin to block T-cell receptor (TCR) signaling, this specific amino acid moiety operates at the cell surface. It acts as a structural mimic of large neutral amino acids (LNAAs), competitively binding to the Amino Acid Transport System L (LAT1/SLC7A5) [3]. This whitepaper provides an in-depth technical analysis of how this unnatural amino acid drives targeted amino acid deprivation, culminating in GCN2-mediated cell cycle arrest in activated T-cells.

Molecular Recognition and Pharmacophore Dynamics

The efficacy of (2R,3R)-2-amino-3-methoxybutanoic acid lies in its precise stereochemical configuration. The System L transporter (LAT1) is a sodium-independent antiporter responsible for the cellular uptake of bulky, hydrophobic amino acids such as leucine, isoleucine, and phenylalanine [4].

Causality of Structural Mimicry

-

Steric Bulk: The 3-methoxy group provides the necessary lipophilic bulk to occupy the hydrophobic binding pocket of the LAT1 transporter, mimicking the isobutyl group of leucine.

-

Stereochemical Precision: The (2R,3R) configuration ensures that the α -amino and α -carboxyl groups are perfectly aligned to form salt bridges with the transporter's recognition residues, while the unnatural D-allo stereochemistry prevents the molecule from being incorporated into host proteins or rapidly degraded by endogenous proteases.

-

Receptor Kinetics: By binding to LAT1 with high affinity but failing to be translocated efficiently (or occupying the channel to block endogenous substrates), the molecule acts as a potent competitive inhibitor, effectively starving the cell of essential LNAAs.

Mechanism of Action: The LAT1-GCN2-eIF2 α Axis

Activated T-lymphocytes undergo massive metabolic reprogramming to support rapid clonal expansion. This requires a dramatic upregulation of LAT1 to import leucine, which is necessary for driving mTORC1 signaling and global protein synthesis. The mechanism of action exploits this metabolic vulnerability [3, 5].

-

System L Blockade: The (2R,3R)-2-amino-3-methoxybutanoic acid moiety binds to LAT1, halting the influx of extracellular LNAAs.

-

Amino Acid Starvation Response (AASR): The sudden drop in intracellular leucine and isoleucine leads to an accumulation of uncharged (deacylated) transfer RNAs (tRNAs) in the cytoplasm.

-

GCN2 Activation: General Control Nonderepressible 2 (GCN2), a serine/threonine-protein kinase, acts as a metabolic sensor. It binds directly to the uncharged tRNAs via its histidyl-tRNA synthetase-like domain, triggering autophosphorylation and activation.

-

Translational Arrest: Activated GCN2 phosphorylates the α -subunit of eukaryotic initiation factor 2 (eIF2 α ). Phosphorylated eIF2 α competitively inhibits the guanine nucleotide exchange factor eIF2B, preventing the formation of the ternary complex required for translation initiation.

-

G1 Cell Cycle Block: The abrupt halt in global protein synthesis prevents the synthesis of cyclins required for cell cycle progression, arresting the activated T-cells in the G1 phase.

Fig 1. The LAT1-GCN2-eIF2α signaling axis targeted by (2R,3R)-2-amino-3-methoxybutanoic acid.

Quantitative Data Analysis

The integration of this unnatural amino acid into the Brasilicardin A macrocycle yields an immunosuppressant profile that is highly competitive with current clinical standards, operating via a completely distinct mechanism that avoids calcineurin-associated nephrotoxicity [1, 3].

Table 1: Comparative Immunosuppressive Potency and Cytotoxicity

| Compound | Primary Molecular Target | IC 50 in Mouse MLR ( μ g/mL) | Cytotoxicity (L1210 cells, IC 50 μ g/mL) |

| Brasilicardin A (Active Moiety) | System L (LAT1) | 0.057 | 0.078 |

| Cyclosporin A | Calcineurin | 0.150 | >10.0 |

| Tacrolimus (FK506) | Calcineurin | 0.040 | >10.0 |

Data synthesized from murine mixed lymphocyte reaction (MLR) assays. Note that BraA exhibits nearly 3x the potency of Cyclosporin A.

Experimental Protocols & Validation

To establish trustworthiness and self-validation of the proposed mechanism, the following step-by-step methodologies are utilized to confirm LAT1 inhibition and subsequent GCN2 activation.

Protocol 1: In Vitro LAT1 Transport Inhibition Assay

This assay isolates the specific transport kinetics of System L by measuring the uptake of radiolabeled leucine in the presence of the inhibitor.

-

Cell Preparation: Culture murine CTLL-2 T-cells in RPMI 1640 medium supplemented with 10% FBS and IL-2. Wash cells twice with Na + -free Hank's Balanced Salt Solution (HBSS) to eliminate sodium-dependent amino acid transport interference.

-

Pre-incubation: Resuspend cells in Na + -free HBSS at 1×106 cells/mL. Aliquot into a 96-well plate. Add the (2R,3R)-2-amino-3-methoxybutanoic acid derivative at varying concentration gradients (0.01 μ M to 10 μ M) and incubate for 15 minutes at 37°C.

-

Radioligand Pulse: Add 1 μ Ci of [ 3 H]-L-Leucine to each well. Allow exactly 1 minute for uptake to capture initial linear velocity kinetics.

-

Termination: Rapidly terminate the reaction by adding ice-cold Na + -free HBSS containing 10 mM unlabeled L-leucine. Wash the cells three times via rapid centrifugation (4°C) to remove extracellular radioactivity.

-

Quantification: Lyse the cell pellets using 0.1 N NaOH. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the retained radioactivity using a liquid scintillation counter.

Fig 2. Step-by-step workflow for the in vitro [3H]-Leucine uptake inhibition assay.

Protocol 2: GCN2/eIF2 α Activation Immunoblotting

To prove that LAT1 inhibition causally leads to the amino acid starvation response:

-

Treat CTLL-2 cells with the inhibitor for 4 hours.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the phosphorylation state of eIF2 α ).

-

Resolve 30 μ g of total protein via SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies specific for phospho-eIF2 α (Ser51) and total eIF2 α .

-

Detect via chemiluminescence. A dose-dependent increase in the p-eIF2 α / total eIF2 α ratio validates the activation of the GCN2 kinase pathway.

References

-

Shigemori, H., et al. (1998). "Brasilicardin A. A Novel Tricyclic Metabolite with Potent Immunosuppressive Activity from Actinomycete Nocardia brasiliensis." The Journal of Organic Chemistry, 63(20), 6900-6904. URL:[Link]

-

Komatsu, K., et al. (2004). "Absolute stereochemistry of immunosuppressive macrolide brasilinolide A and its new congener brasilinolide C." The Journal of Organic Chemistry, 69(5), 1535-1541. URL:[Link]

-

Usui, T., et al. (2006). "Brasilicardin A, a Natural Immunosuppressant, Targets Amino Acid Transport System L." Chemistry & Biology, 13(11), 1153-1160. URL:[Link]

-

Wang, Q., & Holst, J. (2015). "L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia." American Journal of Cancer Research, 5(4), 1281-1294. URL:[Link]

-

Scalise, M., et al. (2018). "The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health." Frontiers in Chemistry, 6, 243. URL:[Link]

Methodological & Application

Application Notes and Protocols for the Investigation of (2R,3R)-2-amino-3-methoxybutanoic acid in Cell Culture Assays

Introduction: The Rationale for Investigating Novel Amino Acid Analogs in Cellular Systems

The interrogation of cellular processes often hinges on the use of precisely designed molecular tools. Non-proteinogenic amino acids, such as (2R,3R)-2-amino-3-methoxybutanoic acid, represent a compelling class of such tools. While the canonical 20 amino acids are the fundamental building blocks of proteins, synthetic analogs offer unique opportunities to probe and manipulate cellular functions.[1][2] The introduction of modifications, like the methoxy group in the topic compound, can confer novel biological activities. These may include, but are not limited to, competitive inhibition of amino acid transporters, incorporation into proteins leading to altered function, or allosteric modulation of enzymes.[3] The stereochemistry, in this case (2R,3R), is of paramount importance, as biological systems are inherently chiral and often exhibit stereospecific recognition.[4]

These application notes provide a comprehensive framework for the initial characterization of (2R,3R)-2-amino-3-methoxybutanoic acid in cell culture. The protocols outlined below are designed to be self-validating and are grounded in established methodologies for the assessment of novel bioactive compounds. We will proceed from foundational cytotoxicity and proliferation assays to more nuanced investigations into the potential mechanisms of action.

Physicochemical Properties of (2R,3R)-2-amino-3-methoxybutanoic acid

A thorough understanding of the test article's properties is critical for accurate and reproducible experimental design.

| Property | Value | Source |

| Molecular Formula | C5H11NO3 | PubChem[5][6] |

| Molecular Weight | 133.15 g/mol | PubChem[5][6] |

| Stereochemistry | (2R,3R) | User Request |

| Synonyms | O-Methyl-DL-allothreonine (Note: check stereochemistry) | PubChem[5] |

Note on Stereoisomers: It is crucial to distinguish the (2R,3R) isomer from other stereoisomers like (2R,3S), (2S,3R), and (2S,3S), as they may possess distinct biological activities.[4][7]

Experimental Workflow for Initial Characterization

The following diagram outlines a logical progression for the initial cell-based screening of (2R,3R)-2-amino-3-methoxybutanoic acid.

Caption: A tiered approach to characterizing a novel amino acid analog in cell culture.

Protocols

Preparation and Quality Control of (2R,3R)-2-amino-3-methoxybutanoic acid Stock Solutions

Rationale: Accurate and consistent stock solution preparation is the cornerstone of reproducible results. The choice of solvent is critical to ensure complete dissolution and stability of the compound.

Materials:

-

(2R,3R)-2-amino-3-methoxybutanoic acid powder

-

Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)

-

Sterile, conical-bottom polypropylene tubes

-

Vortex mixer

-

0.22 µm sterile syringe filter

Protocol:

-

Solubility Testing: Before preparing a high-concentration stock, determine the solubility of the compound in various cell culture-compatible solvents (e.g., water, PBS, DMSO).

-

Stock Solution Preparation (e.g., 100 mM in DMSO):

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh out a precise amount of (2R,3R)-2-amino-3-methoxybutanoic acid (e.g., 13.315 mg for 1 mL of a 100 mM stock).

-

Add the appropriate volume of sterile DMSO to achieve the desired concentration.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile polypropylene tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

-

Quality Control: Before use in assays, thaw an aliquot and inspect for any precipitation. The final concentration of the solvent in the cell culture medium should be kept constant across all experimental conditions and should not exceed a non-toxic level (typically ≤ 0.5% for DMSO).

Cytotoxicity Assessment using MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability. A reduction in metabolic activity can indicate cytotoxicity.

Materials:

-

Selected cell line (e.g., HeLa, A549, or a cell line relevant to the intended research area)

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

(2R,3R)-2-amino-3-methoxybutanoic acid stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of (2R,3R)-2-amino-3-methoxybutanoic acid in complete medium from the stock solution. A common starting range is from 0.1 µM to 1000 µM.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium alone (negative control) and medium with the vehicle (e.g., DMSO) at the highest concentration used.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well. Mix thoroughly by pipetting up and down or by using a plate shaker to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 (half-maximal inhibitory concentration).

Cell Proliferation Assay using BrdU Incorporation

Rationale: The Bromodeoxyuridine (BrdU) incorporation assay measures DNA synthesis, a hallmark of cell proliferation. This assay can distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects.

Materials:

-

Cell line and culture reagents

-

96-well plates

-

(2R,3R)-2-amino-3-methoxybutanoic acid

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody conjugated to an enzyme (e.g., HRP)

-

Enzyme substrate (e.g., TMB)

-

Stop solution

-

Plate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. The treatment duration should be chosen to allow for at least one cell doubling time.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for significant incorporation into newly synthesized DNA (e.g., 2-24 hours).

-

Cell Fixation and DNA Denaturation: Remove the labeling medium and fix the cells. Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Antibody Incubation: Add the enzyme-conjugated anti-BrdU antibody and incubate to allow for binding.

-

Washing: Wash the wells multiple times to remove any unbound antibody.

-

Substrate Addition: Add the enzyme substrate and incubate until a color change is observed.

-

Stopping the Reaction: Add the stop solution.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength.

-

Data Analysis: Quantify the level of BrdU incorporation as a measure of cell proliferation.

Potential Mechanisms of Action and Further Investigations

Should (2R,3R)-2-amino-3-methoxybutanoic acid demonstrate significant effects on cell viability or proliferation, the following pathway illustrates potential next steps for mechanistic elucidation.

Caption: Hypothesized cellular entry and downstream effects of an amino acid analog.

Trustworthiness and Self-Validation

-

Controls are Key: In all assays, include positive and negative controls. For example, in a proliferation assay, a known cytostatic agent could serve as a positive control.

-

Orthogonal Assays: Confirm findings from one assay with another that measures a different cellular parameter. For instance, if the MTT assay shows decreased viability, confirm cell death with an LDH release assay or by Annexin V/PI staining.

-

Multiple Cell Lines: Test the compound in more than one cell line to determine if the effects are cell-type specific.

-

Dose-Response and Time-Course: Always perform dose-response and time-course experiments to fully characterize the compound's effects.

Conclusion

The study of novel amino acid analogs like (2R,3R)-2-amino-3-methoxybutanoic acid holds significant promise for advancing our understanding of cellular biology and for the development of new therapeutic agents.[8][9] The protocols and workflows presented here provide a robust starting point for the systematic investigation of this and other similar compounds. Careful experimental design, including appropriate controls and orthogonal validation, will be critical for generating high-quality, reliable data. The monitoring of amino acids in cell culture media is an important aspect of biopharmaceutical production, and understanding how analogs affect these systems can provide valuable insights.[10][11][12][13][14][15]

References

-

Pereira, M. M., & B. V. S. K. Raju. (2018). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 11(4), 102. Available from: [Link]

-

Promega Connections. (2014). Amino Acid Analogs as Possible Cancer Drugs. Available from: [Link]

-

ChemBK. (2024). (2S,3R)-2-Amino-3-methoxybutanoic acid, (2S,3R)-2-Amino-3-methoxybutyric acid. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-3-methoxybutanoic acid. PubChem Compound Database. Available from: [Link]

-

Al-zharani, M., & Al-zahrani, A. (2022). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. Molecules, 27(22), 7739. Available from: [Link]

-

Gothoskar, A. V., & Gothoskar, B. P. (1964). Assay of Vitamins and Amino Acids With Cultured Tissue Cells and Antimetabolites. Journal of Pharmaceutical Sciences, 53(3), 317-319. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). (2S,3S)-2-Amino-3-methoxybutanoic acid. PubChem Compound Database. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). (2S,3R)-2-amino-3-hydroxybutanoic acid;(2S,3R)-2-amino-3-methoxybutanoic acid. PubChem Compound Database. Available from: [Link]

- Google Patents. (n.d.). CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

-

Agilent Technologies. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Available from: [Link]

-

Kumar, D., & Kumar, N. (2016). Amino acids in the cultivation of mammalian cells. Biotechnology and Applied Biochemistry, 63(1), 1-7. Available from: [Link]

-

Kerrigan, S. A., & Katzenellenbogen, J. A. (2010). Efficient synthesis of (2R,3S)-2-amino-3-(benzyloxy)-4,4,4- trifluorobutanoic acid (4,4,4-trifluoro-OBn-d-allothreonine). Tetrahedron Letters, 51(41), 5482-5484. Available from: [Link]

-

Palaniswamy, M. S. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent Technologies. Available from: [Link]

-

SCIEX. (n.d.). Quantitative Amino Acid Analysis in Cell Culture Media Using SWATH Acquisition. Available from: [Link]

-

membrapure GmbH. (n.d.). Determination of the amino acids in Cell Culture Media. Available from: [Link]

Sources

- 1. Unnatural Amino Acids - Enamine [enamine.net]

- 2. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promegaconnections.com [promegaconnections.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S,3S)-2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 151207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. agilent.com [agilent.com]

- 13. lcms.cz [lcms.cz]

- 14. sciex.com [sciex.com]

- 15. membrapure.de [membrapure.de]

Application Note: Leveraging (2R,3R)-2-Amino-3-Methoxybutanoic Acid in Advanced Drug Discovery

Executive Summary

The integration of non-proteinogenic amino acids (npAAs) into modern drug discovery has revolutionized our ability to drug previously "undruggable" targets. Among these, (2R,3R)-2-amino-3-methoxybutanoic acid —also known as D-allo-O-methylthreonine or (2R,3R)-OMT—stands out as a highly versatile chiral building block. This application note provides an in-depth technical analysis of (2R,3R)-OMT, detailing its biophysical rationale, its role in expanding the genetic code for macrocyclic peptide libraries, its utility in small-molecule kinase inhibitors, and self-validating protocols for its experimental implementation.

The Biophysical Causality: Why (2R,3R)-OMT?

As a Senior Application Scientist, it is critical to understand why (2R,3R)-OMT is selected over its natural counterpart, L-threonine. The causality is rooted in overcoming the pharmacokinetic bottlenecks of conventional therapeutics:

-

Stereochemical Evasion of Proteolysis: Endogenous proteases exhibit strict stereospecificity for L-amino acids. The introduction of the D-allo backbone (the 2R configuration) effectively renders the resulting peptide invisible to proteolytic degradation, dramatically extending the in vivo serum half-life.

-

Lipophilicity and Desolvation: The substitution of the native threonine hydroxyl (-OH) with a methoxy group (-OCH₃) eliminates a critical hydrogen-bond donor. According to advanced desolvation models, reducing hydrogen-bond donors lowers the topological polar surface area (tPSA) and the energetic penalty of shedding the hydration shell. This exponentially increases passive membrane permeability, enabling the targeting of intracellular protein-protein interactions (PPIs).

-

Metabolic Shielding: O-methylation physically blocks unwanted post-translational modifications (PTMs) such as phosphorylation or O-GlcNAcylation, ensuring a homogeneous pharmacokinetic profile and preventing off-target metabolic inactivation.

Key Applications in Therapeutic Development

Expanding the Genetic Code for Macrocyclic Peptides